3-Ketobutyltrimethylammonium iodide
Description
3-Ketobutyltrimethylammonium iodide is a quaternary ammonium compound characterized by a trimethylammonium group attached to a butyl chain with a ketone functional group at the 3-position. Its molecular formula is C₈H₁₆INO, with a molecular weight of 281.13 g/mol. First studied pharmacologically in 1951, it exhibits distinct nicotinic and muscarinic activities, though significantly weaker than acetylcholine . This compound is part of a broader class of ammonium iodides, which are often utilized in organic synthesis, catalysis, and medicinal chemistry due to their ionic nature and structural versatility .
Properties
CAS No. |
31034-98-7 |
|---|---|
Molecular Formula |
C7H16INO |
Molecular Weight |
257.11 g/mol |
IUPAC Name |
trimethyl(3-oxobutyl)azanium;iodide |
InChI |
InChI=1S/C7H16NO.HI/c1-7(9)5-6-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
GUIWMJZVPUIZPM-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)CC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and toxicological profiles of 3-ketobutyltrimethylammonium iodide have been systematically compared to analogs such as 4-ketoamyltrimethylammonium iodide , ethoxyethyltrimethylammonium iodide , amyltrimethylammonium iodide , and acetylcholine in animal models . Key findings are summarized below:
Pharmacological Activity
Muscarinic Effects
- This compound demonstrated 100–200 times lower muscarinic activity than acetylcholine on isolated rabbit intestine.
- 4-Ketoamyltrimethylammonium iodide showed slightly higher activity (50–100 times less active than acetylcholine).
- Ethoxyethyltrimethylammonium and amyltrimethylammonium iodides were closer to acetylcholine in muscarinic activity (10–30 times less active) .
Nicotinic Effects
Toxicity in Mice
Ocular Effects
- Amyltrimethylammonium and ethoxyethyltrimethylammonium iodides induced miosis (pupil constriction) in rabbits at 1% concentration.
Comparative Data Table
| Compound | Muscarinic Activity (Relative to Acetylcholine) | Nicotinic Dominance | Subcutaneous Toxicity (Mice) | Miosis Induction (Rabbit) |
|---|---|---|---|---|
| This compound | 100–200× weaker | Yes | Moderate | No (at 2% concentration) |
| 4-Ketoamyltrimethylammonium iodide | 50–100× weaker | Yes (stronger) | High | No |
| Ethoxyethyltrimethylammonium iodide | 10–20× weaker | No | High | Yes (1% concentration) |
| Amyltrimethylammonium iodide | 25–30× weaker | No | High | Yes (1% concentration) |
| Acetylcholine | Baseline (1×) | Balanced | Lowest | N/A |
Structural and Functional Insights
- Ketone Position : The position of the ketone group (3- vs. 4-) influences pharmacological activity. The 4-ketoamyl derivative’s longer carbon chain may enhance receptor interaction, explaining its higher nicotinic potency and toxicity compared to the 3-ketobutyl analog .
- Quaternary Ammonium Group : All compounds share a trimethylammonium moiety, critical for ionic interactions with cholinergic receptors. However, the presence of a ketone reduces muscarinic efficacy, likely due to steric or electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
